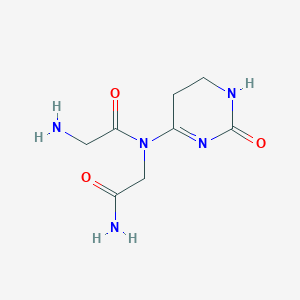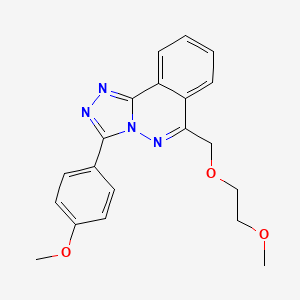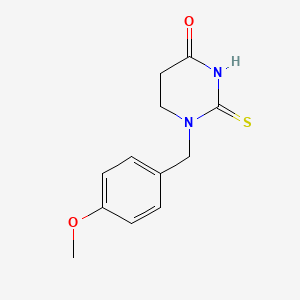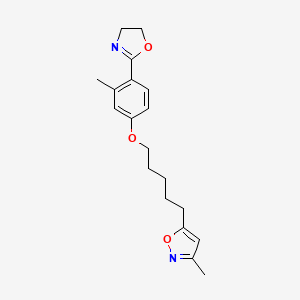
3-(1,3-Dioxobutyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(1,3-Dioxobutyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1,3-Dioxobutyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride, hypervalent iodine compounds, and trimethylsilyl azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis results in the formation of 4-hydroxymethyl-1,3-oxazolidin-2-ones .
Scientific Research Applications
3-(1,3-Dioxobutyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinone derivatives, including this compound, are of particular interest for the development of new antibacterial drugs with low resistance potential . These compounds are also being investigated for their potential use in treating multidrug-resistant tuberculosis (MDR-TB) . In the industry, oxazolidinones are used in the synthesis of various biologically active compounds .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxobutyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis . This compound binds to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes oxazolidinones effective against a wide range of bacterial pathogens, including those resistant to other antibiotics .
Comparison with Similar Compounds
3-(1,3-Dioxobutyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, which can affect their antibacterial activity and resistance profiles . Linezolid, for example, is a well-known oxazolidinone antibiotic used in clinical practice, while tedizolid and contezolid are newer derivatives with improved efficacy and safety profiles . The unique structure of this compound makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
93820-06-5 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-(2-oxo-1,3-oxazolidin-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H9NO4/c1-5(9)4-6(10)8-2-3-12-7(8)11/h2-4H2,1H3 |
InChI Key |
GDGGLKMFUADUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


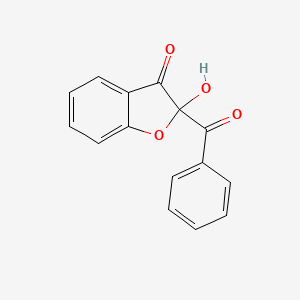
![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)
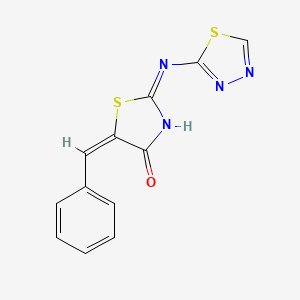
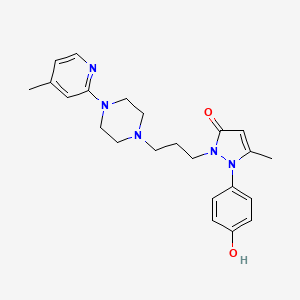
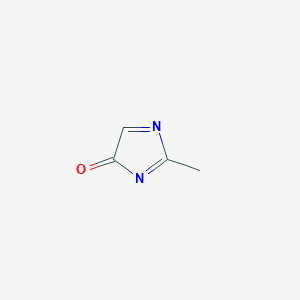
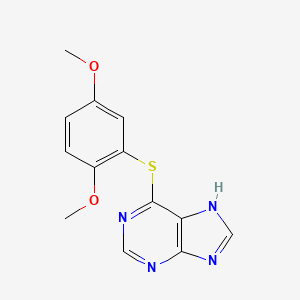
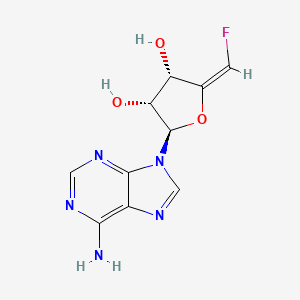

![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)
